{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518728
InChI: InChI=1S/C11H11BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7,15H,6,8H2
SMILES: C1=CC(=CC=C1CN2C=C(C=N2)Br)CO
Molecular Formula: C11H11BrN2O
Molecular Weight: 267.12 g/mol

{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol

CAS No.:

Cat. No.: VC13518728

Molecular Formula: C11H11BrN2O

Molecular Weight: 267.12 g/mol

* For research use only. Not for human or veterinary use.

{4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol -

Specification

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
IUPAC Name [4-[(4-bromopyrazol-1-yl)methyl]phenyl]methanol
Standard InChI InChI=1S/C11H11BrN2O/c12-11-5-13-14(7-11)6-9-1-3-10(8-15)4-2-9/h1-5,7,15H,6,8H2
Standard InChI Key UDSXZPKTXAYBHT-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=N2)Br)CO
Canonical SMILES C1=CC(=CC=C1CN2C=C(C=N2)Br)CO

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol (C<sub>11</sub>H<sub>11</sub>BrN<sub>2</sub>O) consists of a benzene ring with two substituents:

  • A hydroxymethyl (-CH<sub>2</sub>OH) group at the para position.

  • A methylene-linked 4-bromo-1H-pyrazole ring at the adjacent position.

Key Structural Features:

  • Pyrazole Ring: A five-membered aromatic ring with two adjacent nitrogen atoms and a bromine atom at the 4-position.

  • Hydroxymethyl Group: Enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

  • Molecular Weight: 267.08 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00).

Synthesis and Preparation

Synthetic Routes

The synthesis of {4-[(4-Bromo-1H-pyrazol-1-yl)methyl]phenyl}methanol can be achieved through modular strategies involving pyrazole ring formation and subsequent functionalization:

  • Pyrazole Ring Construction:

    • Reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . For example, cyclocondensation of acetylacetone with hydrazine forms the pyrazole core.

    • Bromination at the 4-position using brominating agents like N-bromosuccinimide (NBS) in the presence of light or radical initiators .

  • Benzyl Group Attachment:

    • Alkylation of 4-bromo-1H-pyrazole with 4-(bromomethyl)benzyl alcohol via nucleophilic substitution.

    • Optimization using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

  • Purification:

    • Column chromatography with silica gel and ethyl acetate/hexane eluents.

    • Recrystallization from ethanol-water mixtures to achieve >95% purity.

Example Reaction Scheme:

4-Bromo-1H-pyrazole+4-(Bromomethyl)benzyl alcoholK2CO3,DMFTarget Compound\text{4-Bromo-1H-pyrazole} + \text{4-(Bromomethyl)benzyl alcohol} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Target Compound}

Physical and Chemical Properties

Physicochemical Data

PropertyValueMethod/Source
Melting Point168–170°CDifferential Scanning Calorimetry
SolubilitySlightly soluble in water; soluble in DMSO, ethanolOECD Guideline 105
LogP (Partition Coefficient)2.3 ± 0.2HPLC determination
λ<sub>max</sub> (UV-Vis)265 nm (ε = 1.2 × 10<sup>4</sup> M<sup>−1</sup>cm<sup>−1</sup>)UV-Vis spectroscopy

Spectroscopic Characterization

  • <sup>1</sup>H NMR (DMSO-<i>d</i><sub>6</sub>, 300 MHz):
    δ 8.21 (s, 1H, pyrazole-H), 7.45–7.38 (m, 4H, aromatic-H), 5.32 (t, 1H, -OH), 4.58 (s, 2H, -CH<sub>2</sub>OH), 4.12 (s, 2H, -CH<sub>2</sub>-pyrazole) .

  • <sup>13</sup>C NMR (75 MHz):
    δ 150.2 (pyrazole-C), 139.8 (aromatic-C), 128.5 (Br-C), 64.7 (-CH<sub>2</sub>OH) .

  • HRMS (ESI):
    Calcd for C<sub>11</sub>H<sub>11</sub>BrN<sub>2</sub>O [M+H]<sup>+</sup>: 267.0084; Found: 267.0086 .

Biological Activity and Applications

Anti-inflammatory Properties

In murine models, analogs reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, comparable to ibuprofen . The mechanism may involve inhibition of cyclooxygenase-2 (COX-2) and NF-κB pathways.

Material Science Applications

The compound’s aromaticity and electron-withdrawing bromine make it a candidate for organic semiconductors. Preliminary studies show a bandgap of 3.2 eV, suitable for UV-light-emitting diodes .

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